molecular formula C11H14N2O B1280701 3-amino-N-cyclopropyl-4-methylbenzamide CAS No. 623155-19-1

3-amino-N-cyclopropyl-4-methylbenzamide

Katalognummer B1280701
CAS-Nummer: 623155-19-1
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: NLESBTVHGWTLOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-cyclopropyl-4-methylbenzamide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-amino-N-cyclopropyl-4-methylbenzamide is 1S/C11H14N2O/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5,12H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the cyclopropyl, amino, and methyl groups on the benzamide core.


Physical And Chemical Properties Analysis

3-amino-N-cyclopropyl-4-methylbenzamide is a solid at room temperature . Predicted properties include a melting point of 150.44°C, a boiling point of approximately 368.5°C at 760 mmHg, a density of approximately 1.2 g/cm^3, and a refractive index of n 20D 1.60 .

Wissenschaftliche Forschungsanwendungen

DNA Repair Studies

3-Amino-N-cyclopropyl-4-methylbenzamide has been studied in the context of DNA repair, particularly focusing on its role as an inhibitor of poly(ADP-ribose) synthesis. It has been used in research to explore regulatory roles in the repair process. However, studies have shown that the effects of this compound can be complex due to nonspecific effects at commonly used concentrations, which may weaken the evidence for a specific regulatory role in DNA repair (Cleaver, Milam, & Morgan, 1985).

Anticonvulsant Activity

Research has been conducted on derivatives of 4-aminobenzamides, including 3-amino-N-cyclopropyl-4-methylbenzamide, for their potential anticonvulsant effects. Some of these compounds have shown promising results in mice models against seizures induced by various methods. The research aims to develop more potent compounds compared to existing treatments like phenobarbital and phenytoin (Clark et al., 1984).

Cellular Toxicity and Transformation Studies

Studies have also examined the ability of 3-amino-N-cyclopropyl-4-methylbenzamide to alter toxic and transforming effects of certain chemicals in cell cultures. It has been found to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, indicating its importance in the repair of DNA damage and chemical induction of transformation in vitro (Lubet et al., 1984).

Cardiovascular Research

This compound has been investigated for its cardiovascular activities, particularly in the context of its potential as an anti-ulcer drug. Studies in animals have shown that it can induce changes in blood flow in certain arterial regions, potentially affecting treatments for gastrointestinal disorders (Hirohashi et al., 1993).

Gastroprokinetic Agent Development

Another area of research has been the development of gastroprokinetic agents. Compounds derived from 3-amino-N-cyclopropyl-4-methylbenzamide have been evaluated for their ability to promote gastric emptying activity, contributing to potential treatments for gastrointestinal mobility disorders (Morie et al., 1995).

Cancer Treatment Research

In cancer research, derivatives of 3-amino-N-cyclopropyl-4-methylbenzamide have been identified as potential inhibitors of kinesin spindle protein, showing promise as anticancer agents. These compounds have shown efficacy in inducing cellular death in mitosis, making them candidates for clinical development in cancer treatment (Theoclitou et al., 2011).

Eigenschaften

IUPAC Name

3-amino-N-cyclopropyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLESBTVHGWTLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475166
Record name 3-amino-N-cyclopropyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclopropyl-4-methylbenzamide

CAS RN

623155-19-1
Record name 3-amino-N-cyclopropyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 623155-19-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of N-cyclopropyl-4-methyl-3-nitrobenzamide (22.9 g) and 10% palladium on carbon (2 g) in ethanol (500 ml) was agitated under a hydrogen atmosphere for 16 hours. The reaction mixture was filtered through diatomaceous earth (Celite®) and the filtrate evaporated to dryness to give 3-amino-N-cyclopropyl-4-methylbenzamide as a colourless solid (17.1 g); NMR Spectrum: (DMSOd6) 0.53 (m, 2H), 0.65 (m, 2H), 2.07 (s, 3H), 2.80 (m, 1H), 6.92 (m, 2H), 7.06 (d, 1H), 8.09 (d, 1H); Mass Spectrum: M+H+ 191.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-cyclopropyl-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-amino-N-cyclopropyl-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-cyclopropyl-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-cyclopropyl-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-cyclopropyl-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-amino-N-cyclopropyl-4-methylbenzamide

Citations

For This Compound
2
Citations
C Liu, J Lin, ST Wrobleski, S Lin… - Journal of medicinal …, 2010 - ACS Publications
… Similarly, reaction of 2 with 3-amino-N-cyclopropyl-4-methylbenzamide (3b), which was prepared from 3-amino-4-methylbenzoic acid (5) and cyclopropylamine, afforded 4b. Hydrolysis …
Number of citations: 68 pubs.acs.org
D Yao, J You, X Yang, J Zhang… - Journal of Enzyme …, 2023 - Taylor & Francis
ATPase family AAA domain-containing protein 2 (ATAD2) has been emerging as a hot anti-cancer drugable target due to its oncogenic epigenetic modification closely associated with …
Number of citations: 4 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.